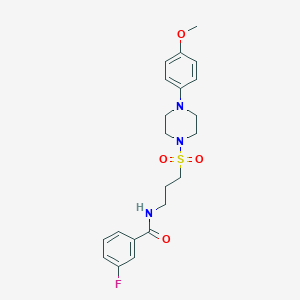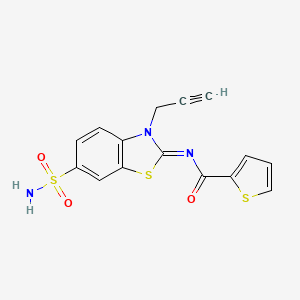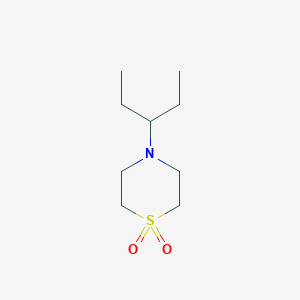
4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide is a heterocyclic organic compound that belongs to the thiazinane family. It is commonly referred to as pentamidine and is used as an antiprotozoal and antifungal agent. Pentamidine has been used in the treatment of various diseases, including leishmaniasis, African trypanosomiasis, and Pneumocystis pneumonia.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 1-bromo-3-chloropropane with a suitable amine in the presence of a base such as potassium carbonate (K₂CO₃) in dimethylformamide (DMF). This reaction yields the six-membered cyclic sulfamoyl acetamide esters, which can be further hydrolyzed and coupled with other compounds to form the desired thiazinane derivative .
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using similar reaction conditions as described above. The process is optimized for yield and purity, ensuring that the compound meets the required standards for pharmaceutical applications.
化学反应分析
Types of Reactions
4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert the sulfone group to a sulfide.
Substitution: The compound can undergo nucleophilic substitution reactions, where the sulfone group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide (H₂O₂) for oxidation, reducing agents like lithium aluminum hydride (LiAlH₄) for reduction, and nucleophiles like amines for substitution reactions. The reactions are typically carried out under controlled conditions to ensure the desired product is obtained.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfides, and various substituted thiazinane derivatives. These products have different properties and applications depending on the functional groups introduced during the reactions.
科学研究应用
4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its interactions with biological molecules and its potential as a biochemical probe.
Medicine: Investigated for its antiprotozoal and antifungal properties, making it a candidate for treating diseases like leishmaniasis and African trypanosomiasis.
Industry: Utilized in the development of new materials and chemical processes
作用机制
The mechanism of action of 4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide involves its interaction with specific molecular targets in pathogens. It disrupts the function of essential enzymes and proteins, leading to the death of the pathogen. The compound’s antifungal and antiprotozoal effects are primarily due to its ability to interfere with the synthesis of nucleic acids and proteins in the target organisms.
相似化合物的比较
Similar Compounds
Similar compounds to 4-Pentan-3-yl-1,4-thiazinane 1,1-dioxide include other thiazinane derivatives and related heterocyclic compounds such as:
Uniqueness
What sets this compound apart from these similar compounds is its specific structure and the presence of the sulfone group, which imparts unique chemical and biological properties. Its effectiveness as an antiprotozoal and antifungal agent makes it particularly valuable in medical applications.
属性
IUPAC Name |
4-pentan-3-yl-1,4-thiazinane 1,1-dioxide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H19NO2S/c1-3-9(4-2)10-5-7-13(11,12)8-6-10/h9H,3-8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DNZICLJLTDSWGE-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)N1CCS(=O)(=O)CC1 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H19NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-{[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl}-3-(4-ethylphenyl)-6-(2-methylphenyl)-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B2367180.png)
![(5E)-2-mercapto-5-[4-(methylthio)benzylidene]-1,3-thiazol-4(5H)-one](/img/structure/B2367182.png)

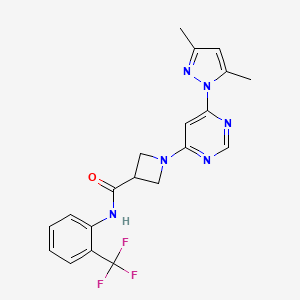
![N-[(1-Thiophen-3-ylcyclopropyl)methyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B2367190.png)
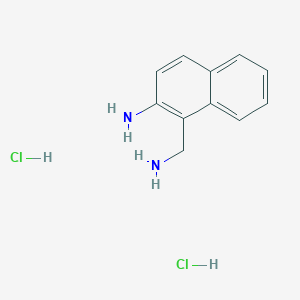
![2-((4-oxo-3-phenethyl-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)-N-phenylacetamide](/img/structure/B2367192.png)
![N-[2-[(4-Methoxyphenyl)methylamino]-2-oxoethyl]prop-2-enamide](/img/structure/B2367194.png)
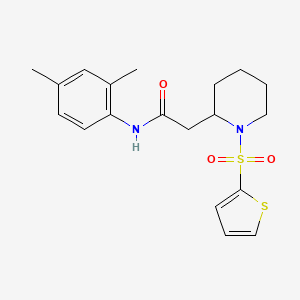
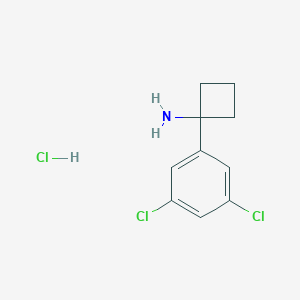
![2-{4-[(2-Chlorophenyl)methyl]piperazin-1-yl}acetohydrazide](/img/structure/B2367199.png)
